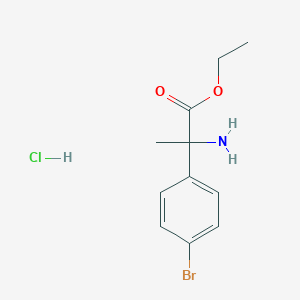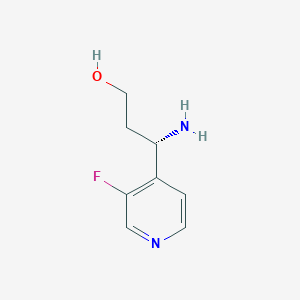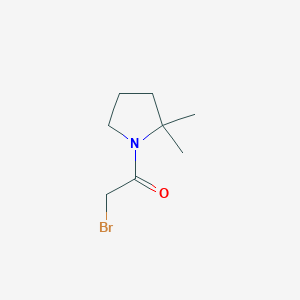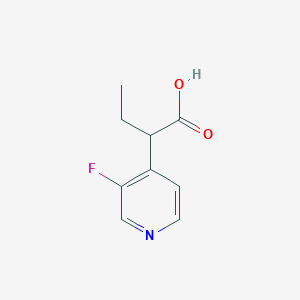
2-(3-Fluoropyridin-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-4-yl)butanoic acid is a fluorinated pyridine derivative with the molecular formula C9H10FNO2. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and biological activity. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)butanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as chlorine on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) under specific conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process may include steps such as halogen exchange, where a halogenated pyridine is treated with a fluorinating agent. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
2-(3-Fluoropyridin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioactivity.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)butanoic acid involves its interaction with biological targets through its fluorinated pyridine ring. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different physical properties.
3-Fluoropyridine: Another fluorinated pyridine isomer with distinct chemical behavior.
4-Fluoropyridine: Similar to 2-(3-Fluoropyridin-4-yl)butanoic acid but with the fluorine atom in a different position on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the butanoic acid moiety also adds to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-2-6(9(12)13)7-3-4-11-5-8(7)10/h3-6H,2H2,1H3,(H,12,13) |
Clé InChI |
HNFXCIVTOCYALP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=NC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


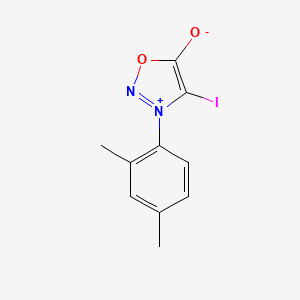
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)

![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
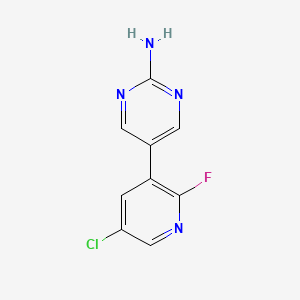
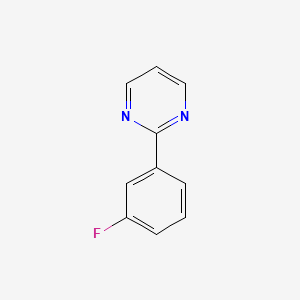

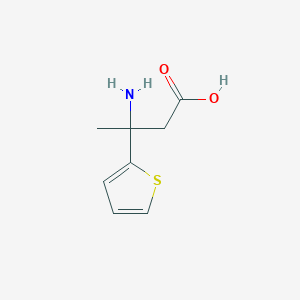
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)

